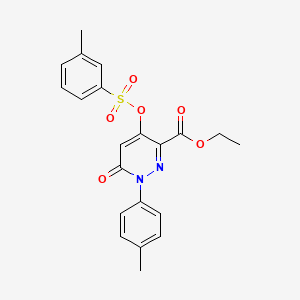

Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-methylphenyl)-4-(3-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O6S/c1-4-28-21(25)20-18(29-30(26,27)17-7-5-6-15(3)12-17)13-19(24)23(22-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQHQPREJQJLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CC(=C2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a dihydropyridazine core substituted with various functional groups. Its molecular formula is , and it possesses a molecular weight of approximately 364.43 g/mol. The presence of the p-tolyl and m-tolylsulfonyl groups suggests potential interactions with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds often exhibit significant antimicrobial properties. This compound may possess similar properties, as compounds with analogous structures have demonstrated effectiveness against various bacterial strains.

2. Antitumor Activity

Studies on related pyrazole and pyridazine derivatives have shown promising antitumor activity. For example, certain derivatives have been effective against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound suggest it may also inhibit key oncogenic pathways.

3. Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. These activities are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. For instance, inhibition of dihydroorotate dehydrogenase (DHODH) has been noted in related compounds, leading to reduced proliferation of certain pathogens and cancer cells.

Case Studies

Recent studies have evaluated the efficacy of similar compounds in clinical settings:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific cancer lines and bacterial strains. The compound's mechanism likely involves modulation of signaling pathways associated with cell growth and inflammation.

Scientific Research Applications

Physical Properties

- Melting Point : The compound typically exhibits a melting point range indicative of its crystalline structure, which is crucial for its stability and solubility in various solvents.

Anticancer Activity

Research has indicated that derivatives of pyridazine compounds, including ethyl 6-oxo-1-(p-tolyl)-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate, exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds similar to this have shown the ability to inhibit cell proliferation in various cancer cell lines such as HeLa and A375. A study reported that certain derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, suggesting strong potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Case Studies : Related compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. This suggests potential applications in the development of new antimicrobial agents to combat resistant strains .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Variations

Position 1 Substituents

- Target Compound : p-Tolyl (methyl-substituted phenyl) at position 1.

- Analog 1 () : 3-Trifluoromethylphenyl (12c). The electron-withdrawing trifluoromethyl group enhances metabolic stability compared to the electron-donating methyl group in the target .

- Analog 2 (): Unsubstituted phenyl.

- Analog 3 (): 3-Chlorophenyl.

Position 4 Substituents

- Target Compound: m-Tolylsulfonyloxy group. This sulfonate ester acts as a leaving group, enabling nucleophilic substitution reactions, unlike non-leaving groups in analogs .

- Analog 4 (): Trifluoromethyl.

- Analog 5 (): Butylsulfanyl.

Position 5/6 Modifications

- Analog 6 (): 5-Cyano substituent (e.g., 12b–12g). The cyano group increases electrophilicity, influencing reactivity in cyclization or conjugation reactions .

Physical and Spectral Properties

- ) . Analogs: Range from 106°C (12c) to 223°C (12d). Higher melting points in hydroxyl-substituted analogs (12d) suggest strong intermolecular interactions .

- Spectroscopic Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.